Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)-

Description

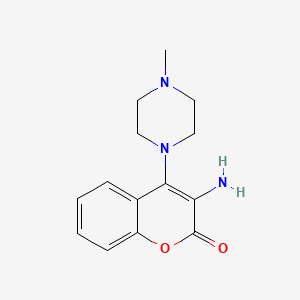

Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)-, is a synthetic coumarin derivative featuring a piperazine moiety substituted at the C-4 position of the coumarin scaffold. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anticancer, and antifungal properties. The addition of a piperazine group often improves solubility and bioavailability, making this compound a subject of interest in medicinal chemistry .

Structure

3D Structure

Properties

CAS No. |

59288-17-4 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

3-amino-4-(4-methylpiperazin-1-yl)chromen-2-one |

InChI |

InChI=1S/C14H17N3O2/c1-16-6-8-17(9-7-16)13-10-4-2-3-5-11(10)19-14(18)12(13)15/h2-5H,6-9,15H2,1H3 |

InChI Key |

OZISUROFJWDSRG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

Chloride Displacement with Piperazine Derivatives

The most widely reported method involves substituting a 4-chloro intermediate with piperazine or its methylated analogs:

Procedure :

-

4-Chlorocoumarin Synthesis :

-

Piperazine Substitution :

Alternative Pathway :

-

Use unprotected piperazine followed by N-methylation with methyl iodide or dimethyl sulfate.

-

Selectivity issues arise due to competing reactions at the 3-amino group, requiring protective groups like tert-butoxycarbonyl (Boc).

Strategies for 3-Amino Group Incorporation

Nitration-Reduction Sequence

Steps :

-

Regioselective Nitration :

-

Catalytic Hydrogenation :

Boronic Acid Amination

Adapted from pyridine synthesis methods:

-

3-Boronic Acid Coumarin Intermediate :

-

Amination :

Comparative Analysis of Synthetic Routes

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Protecting Group Strategies

-

Boc Protection : Ensures selective methylation of the piperazine nitrogen without affecting the 3-amino group.

-

Deprotection : Achieved via HCl/dioxane, yielding 85–90% recovery.

Challenges and Industrial Scalability

-

Regioselectivity in Nitration : Competing nitration at positions 6 and 8 necessitates directing groups or harsh conditions.

-

Purification Complexity : Chromatography is often required due to similar polarities of intermediates.

-

Cost of Boronate Reagents : Miyaura borylation increases synthetic expense, limiting large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

Substitution: The amino and piperazine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized chromenones, reduced dihydrochromenones, and various substituted derivatives with modified functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of coumarin derivatives typically involves the reaction of hydroxycoumarins with piperazine derivatives under specific conditions. For instance, the reaction of 4-hydroxycoumarins with piperazine can yield various 4-(1-piperazinyl)coumarins, which can be further modified to enhance their biological activities . The structural characteristics of these compounds often influence their interaction with biological targets.

Anticancer Properties

Coumarin derivatives have shown promising anticancer activities. For example, several synthesized coumarin-piperazine compounds demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. One study reported that a specific derivative exhibited an IC50 value of 0.03 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

Research has indicated that coumarin-piperazine derivatives possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's. These compounds have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can help alleviate cognitive decline associated with Alzheimer's disease .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of coumarin derivatives against various pathogens. Some derivatives have demonstrated high antibacterial activity against Helicobacter pylori and other resistant strains, making them potential candidates for developing new antibiotics .

Antioxidant and Anti-inflammatory Actions

Coumarin derivatives exhibit significant antioxidant and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and modulate inflammatory pathways, which can be beneficial in treating chronic inflammatory conditions .

Data Tables

| Activity | Compound | Cell Line / Target | IC50 Value (μM) |

|---|---|---|---|

| Anticancer | 4-substituted coumarin | MDA-MB-231 | 0.03 |

| Neuroprotection | Coumarin-piperazine derivative | Acetylcholinesterase | 2.7 |

| Antimicrobial | Coumarin derivative | Helicobacter pylori | 1 |

| Antioxidant | Coumarin derivative | Free radical scavenging | N/A |

Case Studies

- Anticancer Activity Evaluation : A study synthesized multiple coumarin-piperazine derivatives and evaluated their anticancer activities against several cell lines. The results indicated that modifications on the piperazine ring significantly enhanced anticancer efficacy, particularly through improved binding affinity to cancer-related targets .

- Neuroprotective Mechanism Investigation : Research focused on the neuroprotective effects of coumarin derivatives revealed that specific structural modifications could lead to enhanced inhibition of acetylcholinesterase, thereby supporting cognitive function in models of Alzheimer's disease .

- Antimicrobial Efficacy Assessment : A series of coumarin derivatives were tested against various bacterial strains, showing promising results in inhibiting growth and suggesting potential use in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Substituted Coumarins

Structural analogs with piperazine substitutions at different positions of the coumarin scaffold have been studied extensively. For example:

- 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin (Compound 2): This derivative, with a piperazine-propoxy chain at C-7, exhibited higher affinity for 5-HT1A and D2 receptors compared to Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)-. However, modifications such as introducing -NO2 or -OCH3 groups at the para-position of the phenyl ring reduced receptor affinity .

- (E)-3-[[(3-chlorophenyl)imino]methyl]-4-(4-phenylpiperazin-1-yl)coumarin (Compound 67): This chlorine-substituted analog demonstrated enhanced antifungal and antiproliferative activities compared to the parent compound, likely due to increased electron-withdrawing effects and steric interactions .

Table 1: Key Structural Modifications and Receptor Affinities

| Compound | Structural Feature | Receptor Affinity (vs. Parent Compound) | Biological Activity |

|---|---|---|---|

| Parent Compound | 4-(4-methylpiperazinyl) at C-3/C-4 | Baseline | Moderate anticancer activity |

| Compound 2 | Piperazine-propoxy at C-7 | Higher 5-HT1A/D2 affinity | Neuroactive potential |

| Compound 67 | 3-chlorophenylimino group at C-3 | Not reported | Antifungal, antiproliferative |

Non-Piperazine Coumarin Derivatives

Comparisons with coumarins lacking piperazine moieties reveal distinct pharmacological profiles:

- Cinnamic Acid and Cinnamic Alcohol : These natural coumarin-related compounds showed protective effects against oxidative stress in pancreatic β-cells, similar to the parent compound. However, they lack the piperazine group, resulting in lower receptor-binding specificity .

- 3-Phenylcoumarins: Derivatives with trifluoroacetyl groups at C-3 exhibited superior antiproliferative activity against cancer cell lines (e.g., MCF-7, HepG2) compared to Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)-. This highlights the critical role of substitution patterns in dictating activity .

Anticancer Activity

- Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)-, demonstrated moderate cytotoxicity against human keratinocytes (IC50 ~55.5 µM), comparable to chromone derivatives like (E)-benzylidene-chroman-4-one. However, fluorouracil analogs (e.g., compound 59 in 3-phenylcoumarins) showed 2–3-fold higher potency in ER+ breast cancer models .

Antioxidant and Antifungal Effects

- The parent compound’s piperazine group enhances its ability to scavenge reactive oxygen species (ROS), similar to cinnamic acid. However, its antifungal activity is less pronounced than chlorine-substituted analogs (e.g., Compound 67), which achieved MIC values of <10 µg/mL against Candida albicans .

Pharmacokinetic and Structural Insights

- Solubility and Bioavailability: The 4-methylpiperazine group in the parent compound improves aqueous solubility compared to non-polar coumarins like 3-phenylcoumarins. However, its metabolic stability is lower than furoxan/coumarin hybrids (e.g., CY-14S-4A83), which showed prolonged half-lives in preclinical models .

- Structure-Activity Relationship (SAR): Piperazine substitution at C-4 enhances interactions with serotonin receptors, while C-3 amino groups may facilitate hydrogen bonding with target enzymes. Chlorine or methyl groups at C-3 further optimize steric and electronic properties for antifungal activity .

Biological Activity

Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- is a synthetic derivative of coumarin that incorporates a piperazine moiety, enhancing its pharmacological potential. This compound has garnered attention due to its diverse biological activities, including neuroprotective effects, antimicrobial properties, and anticancer activity. The following sections will detail the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- can be described as follows:

- Core Structure : Coumarin backbone

- Functional Groups :

- Amino group at position 3

- Piperazine ring at position 4

This unique combination of structural features contributes to its enhanced biological activity compared to simpler coumarin derivatives.

Antidepressant Effects

Studies have indicated that Coumarin derivatives, including this specific compound, exhibit antidepressant-like effects. The presence of the piperazine moiety is particularly significant in modulating serotonin and dopamine receptors, which are crucial for mood regulation .

Anticancer Activity

Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- has shown promising results in inhibiting cancer cell growth. For instance, derivatives with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia and breast cancer .

Case Study: Antitumor Activity

A study evaluating a series of coumarin derivatives found that modifications to the piperazine ring significantly influenced their anticancer properties. The most potent compound exhibited IC50 values of 20.2 µM against MCF-7 cells and 9.3 µM against K562 cells, highlighting the importance of structural optimization in enhancing biological activity .

Neuroprotective Effects

Research has shown that Coumarin derivatives can provide neuroprotective effects through their antioxidant and anti-inflammatory properties. These compounds have been linked to improved cognitive function and reduced neurodegeneration in various models .

Antimicrobial Activity

The antimicrobial potential of Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- has also been explored. While some studies reported limited antibacterial activity against gram-positive and gram-negative bacteria, others highlighted its effectiveness against fungal pathogens .

The biological activities of Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- can be attributed to its ability to interact with various biological targets:

- Receptor Binding : High affinity for serotonin (5-HT) and dopamine (D) receptors has been observed, which is critical for its antidepressant and neuroprotective effects .

- Enzyme Inhibition : Some studies indicate that this compound may inhibit enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and BACE-1 .

Comparative Analysis with Other Coumarin Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Coumarin | Basic coumarin structure | Found naturally; used widely as fragrance |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Exhibits strong antioxidant properties |

| Coumarin-piperazine derivatives | Contains piperazine moiety | Enhanced biological activity against various targets |

| Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- | Combines amino group and piperazine | Significant improvements in bioactivity |

This table illustrates how the unique structural features of Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- contribute to its enhanced biological profile compared to other coumarins.

Q & A

Basic Research Questions

Q. What optimized synthetic routes exist for 3-amino-4-(4-methyl-1-piperazinyl)coumarin, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, European Patent methods highlight the use of difluoromethylene intermediates in cyclopentene-carboxylic acid derivatives, which can be adapted for coumarin scaffolds . Optimizing solvent systems (e.g., water as a green solvent) and catalysts (e.g., palladium for cross-coupling) improves yield, as seen in analogous coumarin syntheses . Reaction monitoring via HPLC or LC-MS is critical to track intermediates.

Q. How can crystallographic techniques validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Cremer & Pople’s ring-puckering parameters (1975) and Sheldrick’s refinement methods (2008) are essential for resolving stereochemistry and hydrogen-bonding networks . For example, coumarin derivatives with piperazine substituents often exhibit planar benzopyranone cores, confirmed by SC-XRD in related compounds .

Q. What spectroscopic methods are most effective for purity assessment and functional group identification?

- Methodology : Use a combination of H/C NMR to confirm the piperazinyl and amino group positions. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) and NH vibrations. Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ ~300 nm, typical for coumarins) assesses purity .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., proteasomes or kinases)?

- Methodology : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess interactions with targets like 5-HT receptors or proteasomes. The piperazinyl group’s flexibility and coumarin’s planar structure influence binding pocket compatibility. Studies on similar benzothiazoles with 4-methylpiperazine show that substituent orientation affects inhibitory activity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) and control for off-target effects. For example, antitumor activity discrepancies may arise from differences in cell line models (e.g., leukemia vs. solid tumors) or proteasome isoform specificity (constitutive vs. immuno-proteasomes) . Dose-response curves and IC comparisons under standardized protocols are critical.

Q. What strategies improve the metabolic stability of this coumarin derivative in pharmacokinetic studies?

- Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism, as seen in related benzamide derivatives . In vitro microsomal stability assays (human/rat liver microsomes) coupled with LC-MS/MS quantify metabolite formation. Piperazine N-methylation may enhance solubility and reduce first-pass metabolism .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Accelerated stability studies (ICH guidelines) in buffers (pH 1–9) at 25–40°C, monitored via HPLC. Coumarin derivatives are prone to hydrolysis under acidic/alkaline conditions, with degradation products identified by LC-HRMS. Piperazine ring stability is pH-dependent; protonation at low pH reduces reactivity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

- Methodology : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC values. For heterogeneous data, apply mixed-effects models or bootstrapping to estimate confidence intervals. Replicates (n ≥ 3) and normalization to positive/negative controls (e.g., DMSO) minimize variability .

Q. How to design experiments to study structure-activity relationships (SAR) for the piperazinyl-coumarin scaffold?

- Methodology : Synthesize analogs with variations in:

- Piperazine substituents : Compare 4-methylpiperazine vs. unsubstituted piperazine (e.g., solubility and target affinity changes) .

- Coumarin core : Modify the 3-amino group to acyl or alkyl derivatives to assess hydrogen-bonding impact .

High-throughput screening (HTS) in target-specific assays (e.g., fluorescence polarization for kinase inhibition) accelerates SAR profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.